Satratoxin H

Description

Properties

CAS No. |

93860-23-2 |

|---|---|

Molecular Formula |

C29H36O9 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |

InChI |

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13? |

InChI Key |

MUACSCLQRGEGOE-OJFYPKDWSA-N |

Isomeric SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |

Other CAS No. |

93860-23-2 |

Synonyms |

isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |

Origin of Product |

United States |

Foundational & Exploratory

history of Satratoxin H discovery from Stachybotrys chartarum

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the history and discovery of Satratoxin H from the fungus Stachybotrys chartarum.

This whitepaper details the initial isolation and characterization of this compound, a potent macrocyclic trichothecene (B1219388) mycotoxin. It outlines the experimental methodologies employed in its discovery, presents key quantitative data, and illustrates the intricate signaling pathways affected by this toxin.

Introduction: The Emergence of a Mycotoxin Threat

Stachybotrys chartarum, a cellulolytic fungus commonly known as "black mold," was first described by Corda in 1837.[1] For nearly a century, its significance was primarily confined to mycology. However, in the 1930s, outbreaks of a mysterious and fatal illness in horses and other livestock in Russia and Hungary marked the beginning of our understanding of this fungus's toxic potential. The condition, termed stachybotryotoxicosis, was linked to the consumption of hay and feed contaminated with S. chartarum. It wasn't until 1973 that the causative agents were identified as trichothecene mycotoxins.

A pivotal moment in the history of S. chartarum research was the investigation of a fatal stachybotryotoxicosis outbreak in a sheep flock in Hungary. This led to the first isolation and characterization of this compound, along with the related Satratoxin G, directly from the contaminated bedding straw.[1][2] This discovery laid the groundwork for future research into the toxicology and mechanism of action of these potent mycotoxins.

The First Isolation and Characterization of this compound

The seminal work by Harrach and his colleagues was instrumental in identifying this compound. The following section details the experimental protocol derived from their pioneering research.[1][2]

Experimental Protocol: A Step-by-Step Account

The isolation of this compound from the contaminated straw involved a multi-step purification process designed to separate the mycotoxins from the complex biological matrix.

2.1.1. Extraction:

The initial step involved the extraction of the toxins from the S. chartarum-infested bedding straw. This was achieved by soaking the straw in methanol (B129727), a polar solvent capable of solubilizing the satratoxins.

2.1.2. Solvent Partitioning:

The crude methanol extract was then subjected to solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. This step was crucial for the initial cleanup of the extract, removing highly polar and non-polar contaminants.

2.1.3. Chromatographic Purification:

A series of chromatographic techniques were employed for the fine purification of the satratoxins:

-

Column Chromatography: The partially purified extract was passed through a column packed with a stationary phase. Different components of the mixture traveled through the column at different rates, allowing for their separation.

-

Preparative Thin-Layer Chromatography (TLC): This technique involves spotting the mixture onto a plate coated with a thin layer of adsorbent material and developing it in a solvent. The separated bands of compounds were then scraped from the plate for further analysis.

-

High-Pressure Liquid Chromatography (HPLC): As a final purification step, HPLC was used to achieve high-resolution separation of Satratoxin G and H, yielding the pure compounds.

2.1.4. Characterization:

The purified compounds were characterized using the following methods:

-

Thin-Layer Chromatography (TLC): Used for preliminary identification and to monitor the purity of the fractions obtained during column chromatography.

-

High-Pressure Liquid Chromatography (HPLC): Employed for the final purity assessment and quantification of the isolated satratoxins.

-

Mass Spectrometry (MS): This technique provided crucial information about the molecular weight and fragmentation pattern of the toxins, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Subsequent studies utilized proton and carbon-13 NMR to definitively determine the complex chemical structure of this compound.

Quantitative Data Summary

The discovery and subsequent research on this compound have generated critical quantitative data regarding its toxicity.

| Parameter | Value | Species/Cell Line | Route of Administration | Reference |

| LD50 | 1.0-1.4 mg/kg | Mouse | Intraperitoneal | |

| LD50 | 5.69 mg/kg | Mouse | Intraperitoneal | |

| IC50 | 1.2-3.4 ng/ml | Human cancer cell lines (HepG2, A549, A204, U937, Jurkat) | In vitro | |

| IC50 | 6.8 ng/ml | Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro |

Visualizing the Discovery and Mechanism of Action

To better understand the workflow of the initial discovery and the biological impact of this compound, the following diagrams have been generated.

Experimental Workflow: The Path to Pure this compound```dot

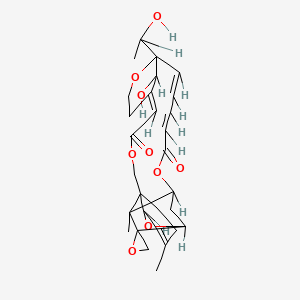

Caption: Signaling pathway of this compound-induced cellular toxicity.

Mechanism of Action: A Cascade of Cellular Events

This compound, like other trichothecene mycotoxins, exerts its potent toxicity by targeting the eukaryotic ribosome. It specifically binds to the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This abrupt halt in protein production triggers a cellular alarm known as the "ribotoxic stress response."

This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these signaling cascades has two major downstream consequences:

-

Inflammation: The MAPK pathways can lead to the expression of pro-inflammatory genes, contributing to the inflammatory responses observed in stachybotryotoxicosis.

-

Apoptosis (Programmed Cell Death): The sustained activation of stress kinases, particularly p38 and JNK, can initiate apoptotic pathways. This can occur through both caspase-dependent and independent mechanisms, ultimately leading to cell death.

Conclusion

The discovery of this compound from Stachybotrys chartarum was a landmark event in mycotoxicology. The meticulous experimental work of early researchers laid the foundation for our current understanding of this potent toxin. For professionals in drug development and research, the unique mechanism of action of this compound, particularly its ability to induce apoptosis through the ribotoxic stress response, may offer insights into novel therapeutic strategies. A thorough understanding of its discovery, isolation, and cellular effects is paramount for both mitigating its harmful effects and exploring its potential applications in a controlled scientific context.

References

initial toxicological studies of stachybotryotoxicosis

An In-depth Technical Guide to the Initial Toxicological Studies of Stachybotryotoxicosis

Introduction

Stachybotrys chartarum, a greenish-black saprophytic mold, has been a subject of toxicological concern since the 1930s, when it was first linked to a mysterious and fatal disease in horses in the Ukraine.[1] This condition, characterized by symptoms such as dermal necrosis, hemorrhage, a decrease in leukocytes, and nervous system disorders, was termed "stachybotryotoxicosis".[1] The fungus thrives on wet, cellulose-rich materials like hay, straw, and water-damaged building materials.[1][2] The toxicity of S. chartarum is primarily attributed to the secondary metabolites it produces, most notably the macrocyclic trichothecene (B1219388) mycotoxins, such as satratoxins.[1] These toxins are potent inhibitors of protein synthesis.

Initial toxicological research focused on animal models to understand the pathological effects following ingestion of or exposure to contaminated materials. These early studies laid the groundwork for modern investigations into the health effects associated with indoor mold exposure, colloquially known as "sick building syndrome". This guide provides a technical overview of these foundational studies, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

Quantitative Toxicological Data

The following table summarizes quantitative data from key initial and subsequent toxicological studies on S. chartarum and its toxins.

| Animal/Organism Model | Test Article | Route of Administration | Dose/Concentration | Key Toxicological Endpoints | Reference(s) |

| Horse | S. chartarum culture on feed | Oral | Contents of 30 petri plates | Death | |

| Horse | S. chartarum culture on feed | Oral | Contents of 1 petri plate | Sickness, irritation of mouth, throat, and nose | |

| Horse | Pure Toxin (unspecified) | Not Specified | 1 mg | Death | |

| Mouse | Satratoxins | Not Specified | ~1.0 mg/kg body weight | Median Lethal Dose (LD₅₀) | |

| B6C3F1/N Mouse | Viable S. chartarum conidia | Inhalation (nose-only) | 1 × 10⁴ conidia (pulmonary dose) | Increased absolute and relative lung weights; Nonneoplastic lesions in the larynx, lung, and bronchial lymph nodes after 3 months of exposure. | |

| 5-week-old Mouse | "Toxic" S. chartarum spores | Intranasal | Not Quantified | 50% mortality; significant loss of body weight in survivors. | |

| Daphnia magna (water flea) | Methanol extract of S. chartarum | Aqueous Exposure | Not Specified | Moderate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA. | |

| Dugesia tigrina (planarian) | Methanol extract of S. chartarum | Aqueous Exposure | Not Specified | Moderate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on significant studies that have characterized the toxicity of S. chartarum.

Protocol: Inhalation Toxicity Study in Mice (NTP)

This protocol outlines the methodology used in the National Toxicology Program (NTP) study to assess the subchronic inhalation toxicity of S. chartarum conidia in B6C3F1/N mice.

1. Fungal Culture and Spore Preparation:

-

Culture Medium: Twelve culture flasks containing 30g of wet, autoclaved white rice were used as the substrate.

-

Inoculation: Each flask was inoculated with 1.25 × 10⁶ S. chartarum conidia (spores).

-

Incubation: The flasks were incubated for 21–28 days to allow for fungal growth and sporulation.

-

Preparation of Test Articles:

-

Viable Spores: After incubation, conidia were liberated from the rice culture using sterile water.

-

Heat-Inactivated Spores (Particle Control): Half of the flasks were heat-treated at 80°C for 2 hours to produce a nonviable particle control. This control helps differentiate between toxic effects and effects caused by particulate matter.

-

2. Animal Model and Housing:

-

Species/Strain: Male and female B6C3F1/N mice were used for the study.

-

Housing: Animals were housed in standard cage environments and transferred to individual carousel housing pods within a nose-only exposure chamber for the duration of the exposure.

3. Exposure Protocol:

-

System: An Acoustical Generator System (AGS) was used to aerosolize the conidia and deliver it to a nose-only exposure chamber.

-

Exposure Groups:

-

Air Control: Exposed to HEPA-filtered air.

-

Particle Control: Exposed to heat-inactivated S. chartarum conidia.

-

Test Group: Exposed to viable S. chartarum conidia.

-

-

Dose and Duration: Animals were exposed for 1 hour per day, twice a week, for 3 months. The exposure was monitored using software to estimate when a total pulmonary deposition of approximately 1 × 10⁴ conidia was achieved per session.

4. Monitoring and Endpoint Analysis:

-

In-life Monitoring: Clinical observations were recorded daily, and body weights were recorded weekly.

-

Terminal Analysis: At the end of the 3-month study, animals were euthanized. A full necropsy was performed, and terminal body and organ (especially lung) weights were measured. Tissues, particularly the larynx, lungs, and bronchial lymph nodes, were collected, processed for histopathology, and examined for nonneoplastic lesions.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent complex experimental workflows and biological signaling pathways associated with stachybotryotoxicosis.

Caption: Experimental workflow for the NTP subchronic inhalation study of S. chartarum.

References

The Silent Menace: A Technical Guide to the Natural Occurrence of Satratoxin H in Building Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural occurrence of Satratoxin H, a potent mycotoxin produced by the fungus Stachybotrys chartarum, in various building materials. This document synthesizes quantitative data from multiple studies, details the experimental protocols for detection and analysis, and illustrates the key cellular signaling pathways affected by this toxin.

Quantitative Analysis of this compound in Building Materials

This compound, along with its closely related counterpart Satratoxin G, is frequently detected in water-damaged building materials that support the growth of Stachybotrys chartarum. The concentration of these toxins can vary significantly depending on the substrate, moisture levels, and duration of fungal growth. The following table summarizes the quantitative data on this compound and G concentrations found in various building materials and indoor environments from several key studies.

| Building Material/Sample Type | Toxin | Concentration | Reference |

| Wallpaper | Satratoxin G and H | ~1.3 µg/cm² (each) | [1](2--INVALID-LINK-- |

| Wallpaper or Gypsum Board | Satratoxin G | up to 3.0 µg/cm² | [3](--INVALID-LINK--) |

| Indoor Air (water-damaged building) | This compound | 0.43 ng/m³ | [4](5--INVALID-LINK-- |

| Indoor Air (water-damaged building) | Satratoxin G | 0.25 ng/m³ | (--INVALID-LINK--) |

| General Building Materials (79 samples) | Satratoxin G or H | Detected in 5 samples | (--INVALID-LINK--) |

| Gypsum Wallboard (paper siding) | Macrocyclic Trichothecenes* | Highest concentrations observed | (--INVALID-LINK--) |

*Note: While not specific to this compound, this study indicates that the paper components of building materials are particularly susceptible to high levels of contamination with macrocyclic trichothecenes, the class of mycotoxins to which satratoxins belong.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in complex matrices like building materials require sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies synthesized from various cited studies.

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of this compound from solid building materials such as wallpaper and gypsum board.

-

Sample Collection: Aseptically collect a representative sample of the contaminated building material (e.g., a 10 cm² piece of wallpaper).

-

Homogenization: If necessary, grind or cut the material into smaller pieces to increase the surface area for extraction.

-

Extraction Solvent: Prepare an extraction solution of either:

-

Acetonitrile:Water (84:16, v/v)

-

-

Extraction Procedure:

-

Weigh a known amount of the homogenized sample (e.g., 1 gram) and place it in a sterile conical tube.

-

Add a specific volume of the extraction solvent (e.g., 10 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonicate the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

-

Internal Standard: For accurate quantification, an internal standard such as reserpine (B192253) can be added to the sample prior to extraction.

Sample Clean-up (Optional but Recommended)

For complex matrices, a clean-up step using Solid Phase Extraction (SPE) can reduce matrix effects and improve the accuracy of the analysis.

-

SPE Cartridge: A C18 SPE cartridge is commonly used for mycotoxin analysis.

-

Procedure:

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the extracted supernatant onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the satratoxins with a higher concentration of organic solvent (e.g., 90% methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for satratoxins.

-

Precursor Ion for this compound: [M+NH₄]⁺

-

Collision Energy: Optimized for the specific instrument and transition. One study reported a relative collision intensity of 25.0 for this compound.(--INVALID-LINK--)

-

MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for confirmation and quantification.

-

Signaling Pathways and Experimental Workflows

The toxicity of this compound is primarily attributed to its ability to induce ribotoxic stress, leading to the activation of complex cellular signaling cascades that can result in apoptosis. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for this compound analysis.

Caption: this compound induced apoptosis signaling pathway.

Caption: Experimental workflow for this compound analysis.

References

- 1. Mycotoxins in Crude Building Materials from Water-Damaged Buildings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct activation of ribosome-associated double-stranded RNA-dependent protein kinase (PKR) by deoxynivalenol, anisomycin and ricin: a new model for ribotoxic stress response induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Ultrasensitive Quantification of Airborne Satratoxin H using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals involved in environmental health, toxicology, and indoor air quality assessment.

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly found in water-damaged buildings. Inhalation of airborne particles carrying this toxin is a significant health concern, potentially leading to adverse respiratory, immunological, and neurological effects, often associated with "Sick Building Syndrome".[1][2] Accurate and highly sensitive detection methods are crucial for assessing exposure risk in indoor environments. This application note details a robust protocol for the quantification of this compound in air samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity.[3][4]

Principle

The method involves collecting total suspended particulate matter (TSP) from the air onto a filter using a high-volume air sampler. The collected sample is then subjected to solvent extraction to isolate the mycotoxins. The resulting extract is concentrated and analyzed by LC-MS/MS. The chromatographic system separates this compound from other matrix components, and the tandem mass spectrometer provides definitive identification and quantification based on specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Air Sampling

-

Sampler and Media: Utilize a high-volume air sampler capable of drawing air at a consistent flow rate.[5] Equip the sampler with a glass fiber or polycarbonate membrane filter suitable for collecting fine and ultrafine particles.

-

Collection: Place the sampler in the area of interest, typically at a height of 3 to 4 feet above the ground.

-

Parameters: Operate the sampler for a defined period, for example, 15 hours at a flow rate of 5 m³/h, to collect a total air volume of approximately 75 m³. The sampling duration may be adjusted based on the suspected level of contamination.

-

Handling: After sampling, carefully remove the filter using clean forceps, place it in a sterile container, and store it at -20°C until extraction to prevent degradation of the analyte.

Sample Preparation: Extraction and Clean-up

-

Reagents: Use LC-MS grade solvents, including acetonitrile, methanol, and water.

-

Extraction:

-

Cut the filter membrane into small pieces and place them into a clean glass vial.

-

Add a suitable volume of extraction solvent, such as an acidified acetonitrile/water mixture (e.g., 79:20 acetonitrile:water with 1% acetic acid).

-

Agitate the sample vigorously. This can be achieved by sonication for 30 minutes or mechanical shaking.

-

-

Clean-up and Concentration:

-

Centrifuge the sample vial to pellet the filter debris and any insoluble material.

-

Filter the supernatant through a 0.2 or 0.45 µm PTFE syringe filter to remove fine particulates.

-

Transfer the filtered extract to a new vial and evaporate it to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water). Vortex briefly to ensure the analyte is fully dissolved.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

|---|---|

| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for this compound

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+NH₄]⁺) | m/z 546.3 |

| Product Ion (Quantifier) | m/z 245.2 |

| Product Ion (Qualifier) | m/z 231.1 |

| Declustering Potential (DP) | 21 V |

| Collision Energy (CE) | 25 eV |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 600°C |

Data Presentation

Quantitative performance of the method is critical for reliable environmental assessment. The following table summarizes key data points derived from literature.

Table 3: Quantitative Performance Data

| Parameter | Value | Source |

|---|---|---|

| Recovery Rate (from polycarbonate filter) | 56 ± 4.8% | |

| Limit of Quantification (LOQ) Range | 3.1 – 4520 pg/m³ (for various airborne mycotoxins) |

| Reported Airborne Concentration | 0.43 ng/m³ (in a water-damaged building) | |

Visualization of Experimental Workflow

The entire process from sample collection to data analysis is outlined in the following workflow diagram.

Caption: Workflow for this compound detection in air samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound in air samples using LC-MS/MS. The method demonstrates high specificity through the use of MRM and is suitable for assessing potential inhalation exposure in indoor environments affected by mold contamination. The outlined procedures for sampling, extraction, and analysis provide a reliable framework for environmental health and safety investigations.

References

- 1. From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Satratoxin H Extraction from Contaminated Materials

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Satratoxin H is a highly potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. This mold is often found on cellulose-rich building materials in water-damaged buildings and on improperly stored feed.[1][2] Exposure to this compound and other related mycotoxins has been associated with a range of adverse health effects in both humans and animals, making their detection and quantification critical for toxicology studies, drug development, and risk assessment.[1][3]

This document provides a detailed protocol for the extraction of this compound from contaminated materials, primarily fungal cultures grown on agar (B569324) plates. The methodology can be adapted for environmental samples such as contaminated building materials. The protocol is based on established solvent extraction and purification techniques, optimized for high recovery of macrocyclic trichothecenes.

The choice of fungal culture medium significantly impacts mycotoxin production. Studies have shown that Potato Dextrose Agar (PDA) and cellulose-based agars support the highest production of satratoxins by S. chartarum genotype S, the exclusive producer of these highly cytotoxic compounds.[4] For optimal yields, culturing the fungus on a validated PDA medium that promotes sporulation is recommended, as satratoxin production is tightly linked to this process. The extraction procedure typically involves a multi-step process including solvent extraction, liquid-liquid partitioning for cleanup, and concentration prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Reagents

2.1 Equipment

-

Chemical fume hood

-

Vortex mixer

-

High-speed blender (explosion-proof recommended for flammable solvents)

-

Stomacher or bag mixer

-

Centrifuge

-

Rotary evaporator

-

Sample concentrator with nitrogen gas supply

-

Analytical balance

-

pH meter

-

Glassware (beakers, flasks, separatory funnels, vials)

-

Syringe filters (0.2 or 0.45 µm, PTFE)

-

HPLC or LC-MS/MS system

2.2 Solvents and Chemicals

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Hexane (B92381), HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Anhydrous sodium sulfate

-

This compound standard (for analytical quantification)

-

Personal Protective Equipment (PPE): Solvent-resistant gloves, lab coat, safety glasses

-

10% bleach solution (for decontamination)

Experimental Protocol

This protocol is optimized for extracting this compound from S. chartarum cultures grown on Potato Dextrose Agar (PDA) plates.

3.1 Step 1: Sample Preparation (Fungal Culture)

-

Culture Stachybotrys chartarum (genotype S) on PDA plates. Incubate at 25°C in the dark until sufficient growth and sporulation are observed (typically 1-2 weeks).

-

Perform all subsequent steps in a chemical fume hood.

-

Transfer the entire agar content of a culture plate to a stomacher bag or a high-speed blender vessel.

3.2 Step 2: Primary Solvent Extraction

-

Add 50 mL of an acetonitrile/water mixture (e.g., 84:16, v/v) to the sample in the stomacher bag or blender. Acetonitrile is highly effective for recovering a wide range of mycotoxins. The addition of water aids in breaking weak bonds between the toxins and substrate molecules.

-

Homogenize the sample for 3-5 minutes. If using a stomacher, process for 5 minutes. If using a blender, blend at high speed for 3 minutes.

-

Filter the resulting slurry through a paper filter (e.g., Whatman™ 595½) to separate the liquid extract from the solid fungal and agar debris.

3.3 Step 3: Extract Cleanup (Liquid-Liquid Partitioning) This step is crucial for removing non-polar interfering compounds, such as lipids.

-

Take a known volume of the filtered extract (e.g., 15 mL) and transfer it to a separatory funnel.

-

Add an equal volume of hexane (e.g., 15 mL) to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes.

-

Allow the layers to separate completely (approximately 30 minutes). Three layers may form: an upper hexane layer, a middle oily layer, and a lower acetonitrile/water layer containing the toxins.

-

Carefully drain and collect the lower acetonitrile/water layer. Discard the upper hexane and middle oily layers.

3.4 Step 4: Concentration and Reconstitution

-

Reduce the volume of the collected extract using a rotary evaporator at a low temperature (e.g., 30°C) to avoid thermal degradation of the toxin.

-

Evaporate the remaining solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a suitable solvent for analysis, such as methanol or an acetonitrile/water mixture.

-

Filter the reconstituted sample through a 0.2 µm or 0.45 µm PTFE syringe filter before injecting it into the HPLC or LC-MS/MS system.

Quantitative Data Presentation

The production of this compound is highly dependent on the S. chartarum strain and the specific composition of the culture medium. The following table summarizes representative data from studies quantifying satratoxin production on different media.

| Strain | Culture Medium | This compound (µg/cm²) | Satratoxin G (µg/cm²) | Total Macrocyclic Trichothecenes (µg/cm²) | Reference |

| S. chartarum (Genotype S) | Potato Dextrose Agar (PDA) | Higher than SG | - | Up to 20.8 ± 0.4 | |

| S. chartarum (Genotype S) | Cellulose Agar | High Concentration | High Concentration | - | |

| S. chartarum (Genotype S) | Malt Extract Agar (MEA) | Intermediate | Intermediate | - | |

| S. chartarum (Genotype S) | Glucose-Yeast-Peptone Agar | Poor Production | Poor Production | - |

Note: Absolute values can vary significantly between different PDA formulations and fungal strains. Studies consistently show that this compound is produced in higher quantities than Satratoxin G.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

-

Toxin Handling: this compound is extremely toxic. All work involving purified toxins or concentrated extracts must be conducted within a chemical fume hood.

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and solvent-resistant gloves.

-

Decontamination: All glassware and surfaces that come into contact with the toxin should be decontaminated by soaking in a 10% bleach solution overnight before washing.

-

Solvent Safety: Organic solvents like acetonitrile, methanol, and dichloromethane are flammable and toxic. Handle them with care, ensure proper ventilation, and consult their respective Safety Data Sheets (SDS). Use of an explosion-proof blender is recommended.

References

Quantitative Analysis of Satratoxin H using High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold"[1]. This toxin is a significant concern for human and animal health due to its high toxicity. Exposure to this compound, through inhalation or ingestion, can lead to a condition known as stachybotryotoxicosis, with a range of adverse health effects[1][2]. Satratoxins are potent inhibitors of protein synthesis and can induce inflammatory responses and apoptosis through the activation of mitogen-activated protein kinases (MAPKs)[3][4]. Given its toxicity, sensitive and reliable quantitative methods are essential for monitoring its presence in environmental samples, food, and feed, as well as for research in toxicology and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of mycotoxins due to its high sensitivity, specificity, and accuracy. This document provides a detailed protocol for the quantitative analysis of this compound using HPLC with UV detection.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification of this compound, involving extraction from the sample matrix and purification to remove interfering substances. The following protocol is adapted from established methods for mycotoxin extraction.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hexane (B92381), HPLC grade

-

Formic acid, analytical grade

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm PTFE)

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Extraction:

-

For solid samples (e.g., building materials, grains), weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent consisting of acetonitrile/water (84:16, v/v).

-

Vortex vigorously for 5 minutes to ensure thorough extraction of the toxin.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant to a clean tube.

-

-

Purification (Liquid-Liquid Extraction):

-

To the collected supernatant, add an equal volume of hexane.

-

Vortex for 2 minutes to partition nonpolar interfering compounds into the hexane layer.

-

Allow the phases to separate (centrifugation may be required to expedite separation).

-

Carefully collect the lower acetonitrile/water layer containing the this compound.

-

Repeat the hexane wash for improved purity if necessary.

-

-

Concentration and Reconstitution:

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).

-

Vortex briefly to ensure the toxin is fully dissolved.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC Method

The following HPLC parameters provide a starting point for the quantitative analysis of this compound. Method optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, and column oven.

-

Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Gemini® C18 110 Å, 150 x 4.6 mm, 5 µm (or equivalent) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 260 nm (based on the UV absorbance of the trichothecene structure) |

Data Presentation

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance characteristics for a validated HPLC method for mycotoxin analysis.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and detector response. |

| Limit of Detection (LOD) | 1-10 µg/kg | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 5-20 µg/kg | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy (Recovery) | 85-110% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method. |

| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method. |

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induces apoptosis via p38 and JNK signaling pathways.

References

Application of Satratoxin H in Inducing Apoptosis in Cell Lines: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Satratoxin H, a potent trichothecene (B1219388) mycotoxin, in inducing apoptosis in various cancer and neuronal cell lines. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and drug development efforts.

Introduction

This compound is a mycotoxin produced by the fungus Stachybotrys chartarum. It belongs to the trichothecene family, known for their potent cytotoxicity. Emerging research has highlighted the potential of this compound as an inducer of apoptosis, or programmed cell death, in various cell lines. This property makes it a subject of interest for cancer research and neurotoxicology studies. This document outlines the mechanisms of action and provides practical protocols for studying this compound-induced apoptosis.

Mechanism of Action

This compound induces apoptosis through multiple signaling pathways, primarily involving the activation of stress-activated protein kinases (SAPKs) and the caspase cascade. Key molecular events include:

-

Activation of MAPK Pathways: this compound activates p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK), crucial mediators of cellular stress responses that can lead to apoptosis.[1][2][3]

-

Caspase-3 and PARP Cleavage: The activation of executioner caspase-3 is a central event in this compound-induced apoptosis.[1][2] Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the dismantling of the cell.

-

Endoplasmic Reticulum (ER) Stress: In some cell lines, such as B16F10 melanoma cells, this compound can induce apoptosis by triggering ER stress.

-

DNA Damage: this compound has been shown to cause DNA double-stranded breaks, contributing to its apoptotic effects, particularly in PC12 cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cell lines.

| Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |

| PC12 | Rat Pheochromocytoma | ~50 nM | Not Specified | |

| RAW 264.7 | Murine Macrophage | Less potent than Satratoxin G | Not Specified | |

| U937 | Human Histiocytic Lymphoma | Less potent than Satratoxin G | Not Specified | |

| B16F10 | Murine Melanoma | Dose-dependent cytotoxicity observed | Not Specified |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and passage number. The data for RAW 264.7 and U937 cells is based on a cytotoxicity ranking and does not provide a specific IC50 value for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its investigation.

Experimental Protocols

Cell Culture

PC12 Cells:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

B16F10 Cells:

-

Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days.

RAW 264.7 and U937 Cells:

-

Culture RAW 264.7 and U937 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For U937 suspension cells, centrifuge and resuspend in fresh medium every 2-3 days. For RAW 264.7 adherent cells, subculture when confluent.

This compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (DMSO) in all experiments.

MTT Assay for Cell Viability

-

After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

-

Harvest the cells after this compound treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-cleaved caspase-3 (1:1000)

-

Rabbit anti-PARP (1:1000)

-

Rabbit anti-phospho-p38 MAPK (1:1000)

-

Rabbit anti-phospho-JNK (1:1000)

-

Rabbit anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Conclusion

This compound is a potent inducer of apoptosis in various cell lines, acting through well-defined signaling pathways. The protocols and data presented in this document provide a solid foundation for researchers to investigate the apoptotic effects of this compound and explore its potential applications in cancer therapy and other fields. Further studies are warranted to determine the precise IC50 values in a broader range of cell lines and to further elucidate the intricate molecular mechanisms underlying its cytotoxic activity.

References

- 1. "Molecular mechanism of this compound-induced apoptosis in PC12 cells" by Punnee Nusuetrong [digital.car.chula.ac.th]

- 2. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound generates reactive oxygen species and lipid peroxides in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Neurotoxicity Studies of Satratoxin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings.[1] Exposure to this compound is a significant health concern due to its potential toxicity. This document provides detailed application notes and protocols for designing and conducting in vivo neurotoxicity studies to evaluate the adverse effects of this compound on the central nervous system.

The primary mechanisms of trichothecene-induced neurotoxicity involve the inhibition of protein synthesis, induction of oxidative stress, and activation of mitogen-activated protein kinase (MAPK) signaling pathways, leading to apoptosis and inflammation.[1][2] In vivo studies are crucial for understanding the complex neurotoxicological profile of this compound and for assessing potential risks to human health.

Study Objectives

The primary objectives of an in vivo neurotoxicity study of this compound are:

-

To determine the dose-dependent neurotoxic effects of this compound following a relevant route of exposure (e.g., intranasal).

-

To assess behavioral abnormalities, including changes in locomotor activity, motor coordination, and anxiety-like behavior.

-

To identify and characterize neuropathological changes in key brain regions.

-

To elucidate the underlying molecular mechanisms of this compound-induced neurotoxicity, focusing on neuronal apoptosis, neuroinflammation, and oxidative stress.

Experimental Design

A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following sections outline a recommended experimental design for a neurotoxicity study of this compound in a rodent model (e.g., C57BL/6 mice).

Animal Model

-

Species: Mouse (Mus musculus)

-

Strain: C57BL/6 (commonly used in neurobehavioral and neurotoxicity studies)

-

Age: 8-10 weeks at the start of the study

-

Sex: Both males and females should be included, housed separately.

-

Health Status: Specific-pathogen-free (SPF)

Dose Selection and Administration

The selection of appropriate dose levels is critical. Based on the reported intraperitoneal LD50 of this compound in mice (1.0-1.4 mg/kg) and effective intranasal doses for the related Satratoxin G (lowest-effect level of 25 µg/kg), a dose-range finding study is recommended.[3][4] For the main study, at least three dose levels (low, mid, and high) and a vehicle control group should be used.

-

Route of Administration: Intranasal instillation is a physiologically relevant route for environmental exposure to mycotoxins.

-

Vehicle: A suitable vehicle for this compound, which is insoluble in water, is a solution of saline with a low percentage of a solubilizing agent like ethanol (B145695) or DMSO, ensuring the vehicle itself does not induce toxicity.

-

Acclimatization: Animals should be acclimated to the housing facility for at least one week before the start of the experiment.

Experimental Groups and Timeline

A representative experimental timeline is proposed below. The exact timing of assessments may be adjusted based on the specific goals of the study and the observed onset of clinical signs.

| Day | Activity |

| 1-7 | Acclimatization |

| 8 | Administration of this compound (or vehicle) |

| 9-14 | Daily clinical observations (body weight, general health) |

| 15-17 | Behavioral Testing (Open Field, Rotarod, Elevated Plus Maze) |

| 18 | Euthanasia and Tissue Collection (Brain tissue for histopathology and biochemical assays) |

Data Presentation: Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Body Weight Changes

| Treatment Group | Day 1 (g) | Day 8 (g) | Day 18 (g) | % Change |

| Vehicle Control | ||||

| Low Dose SH | ||||

| Mid Dose SH | ||||

| High Dose SH |

Table 2: Behavioral Assessments

| Treatment Group | Open Field (Total Distance) | Rotarod (Latency to Fall) | Elevated Plus Maze (% Time in Open Arms) |

| Vehicle Control | |||

| Low Dose SH | |||

| Mid Dose SH | |||

| High Dose SH |

Table 3: Histopathological Findings (Quantitative Analysis)

| Treatment Group | Nissl Staining (Neuronal Count) | Iba1+ Cells (Microglia/mm²) | GFAP+ Cells (Astrocytes/mm²) | TUNEL+ Cells (Apoptotic Cells/mm²) |

| Vehicle Control | ||||

| Low Dose SH | ||||

| Mid Dose SH | ||||

| High Dose SH |

Table 4: Biochemical Assays

| Treatment Group | Lipid Peroxidation (MDA levels) | Glutathione (GSH levels) | p-p38/total p38 Ratio |

| Vehicle Control | |||

| Low Dose SH | |||

| Mid Dose SH | |||

| High Dose SH |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Behavioral Testing Battery

A battery of behavioral tests should be conducted to assess different aspects of neurological function.

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Elevated Plus Maze Test: To measure anxiety-like behavior.

Protocol 5.1.1: Open Field Test

-

Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material that is easy to clean.

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes before the test.

-

Place the mouse in the center of the open field arena.

-

Allow the mouse to explore freely for a set period (e.g., 10 minutes).

-

Record the session using a video camera mounted above the arena.

-

Analyze the video using tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

-

Protocol 5.1.2: Rotarod Test

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

Habituate the mice to the rotarod apparatus for 1-2 days before testing. This involves placing the mice on the stationary or slowly rotating rod for a short period.

-

On the test day, place the mouse on the rotating rod at a low, constant speed.

-

Gradually accelerate the rotation speed over a set period (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).

-

Clean the rod with 70% ethanol between each animal.

-

Protocol 5.1.3: Elevated Plus Maze Test

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the session with a video camera.

-

Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.

-

Clean the maze with 70% ethanol between each animal.

-

Histopathological Analysis

Histopathological examination of brain tissue is essential for identifying structural changes induced by this compound.

Protocol 5.2.1: Brain Tissue Collection and Preparation

-

Deeply anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital).

-

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (e.g., 15% and 30%) in PBS until it sinks.

-

Embed the brain in a suitable medium (e.g., OCT compound) and freeze it.

-

Cut coronal or sagittal sections (e.g., 20-40 µm thick) using a cryostat and mount them on charged slides.

Protocol 5.2.2: Nissl Staining for Neuronal Morphology

-

Rehydrate the brain sections through a series of graded alcohols to distilled water.

-

Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.

-

Rinse the sections in distilled water.

-

Differentiate the sections in a series of graded alcohols containing a small amount of acetic acid to de-stain the background and highlight the Nissl bodies in neurons.

-

Dehydrate the sections through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.

-

Examine the sections under a light microscope to assess neuronal morphology and identify any signs of neuronal damage or loss.

Protocol 5.2.3: Immunohistochemistry for Neuroinflammation

-

Antigen Retrieval (if necessary): Incubate slides in a citrate-based antigen retrieval solution at 95-100°C for 10-20 minutes.

-

Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, incubate the sections with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash with PBS, and coverslip with an anti-fade mounting medium.

-

Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number and morphology of Iba1-positive and GFAP-positive cells.

Protocol 5.2.4: TUNEL Assay for Apoptosis

-

Follow the manufacturer's instructions for the specific TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit being used.

-

Permeabilization: Permeabilize the tissue sections with proteinase K or a similar reagent.

-

TdT Labeling: Incubate the sections with the TdT reaction mixture containing labeled dUTPs.

-

Detection: Detect the incorporated labels using a fluorescent streptavidin conjugate or an antibody against the label.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount with an anti-fade medium.

-

Imaging and Analysis: Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope and quantify their number in specific brain regions.

Biochemical Assays

Biochemical assays on brain tissue homogenates can provide quantitative data on the molecular mechanisms of neurotoxicity.

Protocol 5.3.1: Brain Tissue Homogenization

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.

-

Weigh the tissue and place it in a pre-chilled tube containing ice-cold homogenization buffer (the composition of the buffer will depend on the subsequent assays).

-

Homogenize the tissue using a mechanical homogenizer (e.g., a Dounce homogenizer or a bead-based homogenizer).

-

Centrifuge the homogenate at a specific speed and temperature to separate the supernatant (cytosolic fraction) and the pellet (particulate fraction), if required by the assay.

-

Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) for normalization of the results.

Protocol 5.3.2: Measurement of Lipid Peroxidation

-

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a marker of lipid peroxidation.

-

Mix the brain homogenate with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

-

Heat the mixture at 95°C for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

After cooling, centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

-

Calculate the MDA concentration based on a standard curve generated with a known concentration of MDA.

Protocol 5.3.3: Measurement of Glutathione (GSH) Levels

-

Glutathione levels can be measured using a variety of commercially available kits, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Deproteinize the brain homogenate to prevent interference from proteins.

-

Mix the deproteinized sample with the assay buffer and DTNB.

-

The reaction between GSH and DTNB produces a yellow-colored product.

-

Measure the absorbance of the product at a specific wavelength (e.g., 412 nm).

-

Calculate the GSH concentration based on a standard curve.

Protocol 5.3.4: Western Blot for MAPK Activation

-

Separate the proteins in the brain homogenates by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated (activated) and total forms of MAPK proteins (e.g., p-p38 and total p38).

-

After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and express the results as the ratio of the phosphorylated protein to the total protein.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Immunoassays for Satratoxin H Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold."[1] Exposure to this compound is associated with a range of adverse health effects, making its sensitive and rapid detection in environmental and biological samples crucial.[2] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer a powerful platform for the screening of this compound due to their high sensitivity, specificity, and ease of use.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of this compound. The information is intended to guide researchers and scientists in establishing robust and reliable screening methods for this critical mycotoxin.

Principle of Immunoassays for this compound

Given that this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, immunoassays for its detection are typically designed in a competitive format. In this format, free this compound in a sample competes with a labeled or immobilized this compound derivative for binding to a limited number of specific anti-Satratoxin H antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Components of a this compound Immunoassay

-

Anti-Satratoxin H Antibody: A highly specific and sensitive antibody is the cornerstone of the immunoassay. This can be a polyclonal or monoclonal antibody raised against a this compound-protein conjugate.

-

This compound-Protein Conjugate: This is used as an immunogen to produce antibodies and as a coating antigen in ELISA or a component of the test line in LFIA.

-

Enzyme-Labeled this compound or Secondary Antibody (for ELISA): An enzyme conjugate is used to generate a detectable signal.

-

Solid Phase (for ELISA and LFIA): Microtiter plates or nitrocellulose membranes provide the surface for the immunoassay reactions.

Experimental Protocols

Protocol 1: Production of Anti-Satratoxin H Antibodies

1.1. Synthesis of this compound-Keyhole Limpet Hemocyanin (KLH) Conjugate (Immunogen)

-

Note: This protocol is a general guideline based on methods for other mycotoxins and may require optimization for this compound. The synthesis of hapten-protein conjugates involves activating a functional group on the hapten (or a derivative) and reacting it with amino groups on the carrier protein.[5]

-

Hapten Derivatization (if necessary): this compound possesses hydroxyl groups that can be derivatized to introduce a carboxyl group for conjugation. This can be achieved by reacting this compound with a dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form a hemisuccinate derivative.

-

Activation of the Carboxyl Group: The carboxyl group of the this compound derivative is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

-

Conjugation to KLH: The activated this compound-NHS ester is then reacted with KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups of lysine (B10760008) residues on KLH will react with the NHS ester to form stable amide bonds.

-

Purification: The resulting this compound-KLH conjugate is purified from unreacted hapten and reagents by dialysis against PBS.

-

Characterization: The conjugation efficiency can be determined using methods like MALDI-TOF mass spectrometry or by quantifying the remaining free amino groups on KLH using a TNBS assay.

1.2. Immunization and Antibody Production

-

Note: All animal procedures should be performed in accordance with institutional and national guidelines for animal care. This is a general protocol for producing polyclonal antibodies in rabbits. For monoclonal antibodies, a hybridoma fusion protocol would follow the immunization.

-

Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections).

-

Inject the emulsion subcutaneously into rabbits at multiple sites.

-

Administer booster injections every 3-4 weeks.

-

Titer Determination: Collect blood samples 10-14 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with a this compound-BSA conjugate coated on the microtiter plate.

-

Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A or protein G affinity chromatography.

Protocol 2: Competitive Indirect ELISA for this compound

-

Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-Bovine Serum Albumin (BSA) conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween 20, PBST).

-

Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at 37°C.

-

Washing: Repeat the washing step.

-

Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the anti-Satratoxin H antibody (previously optimized dilution in blocking buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is determined by interpolation from this curve.

Protocol 3: Lateral Flow Immunoassay for this compound

-

Preparation of Gold Nanoparticle-Antibody Conjugate:

-

Synthesize gold nanoparticles (AuNPs) of a desired size (e.g., 20-40 nm).

-

Determine the optimal pH for antibody conjugation by titrating the pH of the AuNP solution and adding the anti-Satratoxin H antibody. The optimal pH is the one that prevents aggregation upon addition of NaCl.

-

Add the anti-Satratoxin H antibody to the AuNP solution at the optimal pH and incubate.

-

Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).

-

Centrifuge and resuspend the AuNP-antibody conjugate in a suitable buffer.

-

-

Preparation of the Test Strip:

-

Sample Pad: Treat with a buffer to ensure proper sample migration.

-

Conjugate Pad: Apply the AuNP-antibody conjugate and dry.

-

Nitrocellulose Membrane:

-

Test Line (T-line): Immobilize the this compound-BSA conjugate in a narrow line.

-

Control Line (C-line): Immobilize a secondary antibody (e.g., goat anti-rabbit IgG) in a separate line further down the membrane.

-

-

Wicking Pad: An absorbent pad at the end of the strip to ensure proper flow.

-

Assemble the pads on a backing card.

-

-

Assay Procedure:

-

Apply a few drops of the sample extract to the sample pad.

-

The liquid will migrate along the strip by capillary action.

-

Interpretation of Results (after 5-10 minutes):

-

Negative: Two colored lines appear (one at the T-line and one at the C-line). The AuNP-antibody conjugate binds to the immobilized this compound-BSA at the T-line.

-

Positive: Only one colored line appears (at the C-line). The this compound in the sample has bound to the AuNP-antibody conjugate, preventing it from binding to the T-line.

-

Invalid: No line appears at the C-line.

-

-

Quantitative Data

Table 1: Performance Characteristics of a Competitive ELISA for Trichothecene Mycotoxins

| Mycotoxin | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Cross-Reactivity (%) |

| Deoxynivalenol (DON) | 9.84 | - | 3-Ac-DON (60.44%), 15-Ac-DON (52.04%) |

| Diacetoxyscirpenol (DAS) | 5.97 | 0.78 | T-2 (<1%), HT-2 (<1%), DON (<1%), NIV (<1%) |

| Fumonisin B1 | 5.5 | 0.1 | Fumonisin B2 (23%), Fumonisin B3 (18%) |

IC50: The concentration of the mycotoxin that causes 50% inhibition of the signal. LOD: The lowest concentration of the mycotoxin that can be reliably distinguished from a blank sample.

Table 2: Performance Characteristics of Lateral Flow Immunoassays for Mycotoxins

| Mycotoxin | Visual Limit of Detection (vLOD) (µg/L) | Instrumental Limit of Detection (iLOD) (µg/L) |

| Aflatoxin B1 | 1.0 | 0.23 |

| Zearalenone | 5.0 | 1.53 |

| Ochratoxin A | 5000 | 1000 |

Data for Aflatoxin B1 and Zearalenone from a dual test strip. Data for Ochratoxin A from a separate study.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a "ribotoxic stress response," leading to the activation of several stress-activated protein kinases (SAPKs), including p38 MAPK and JNK. This cascade ultimately results in apoptosis, or programmed cell death. The following diagram illustrates the key signaling pathways involved.

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA for the detection of this compound.

Caption: Workflow for a competitive ELISA.

Logical Relationship in a Competitive Lateral Flow Immunoassay

This diagram illustrates the competitive binding principle in a lateral flow immunoassay for this compound.

Caption: Competitive LFIA principle.

References

- 1. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]

- 2. Synthesis of Protein Conjugates and Development of Immunoassays for AAL Toxins | Scilit [scilit.com]

- 3. Synthesis of polycyclic aromatic hydrocarbon-protein conjugates for preparation and immunoassay of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation and Purification of Satratoxin H Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a highly potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum.[1][2] This mold is often found in water-damaged buildings and contaminated agricultural commodities.[1][3] Due to its extreme toxicity, including the ability to inhibit protein synthesis and induce apoptosis, this compound is a subject of significant interest in toxicology, pharmacology, and drug development.[1] The availability of high-purity this compound reference standards is crucial for accurate quantification, toxicological studies, and the development of detection and detoxification strategies.

These application notes provide a comprehensive overview of the methodologies for the preparation and purification of this compound, intended to serve as a valuable resource for researchers in the field.

Safety Precautions

Warning: this compound is extremely toxic and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.

-

Engineering Controls: All work with dry forms of this compound must be conducted in a certified chemical fume hood or a Class III biological safety cabinet.

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol should be strictly followed, including:

-

Respiratory Protection: A half-face air-purifying respirator (APR) with N95 filters is the minimum requirement.

-

Hand Protection: Double-gloving with disposable nitrile gloves is recommended.

-

Body Protection: Disposable coveralls or a dedicated lab coat should be worn.

-

Eye Protection: Safety goggles or a face shield are mandatory.

-

-

Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. Effective methods include incineration, autoclaving, or soaking in a 1% sodium hypochlorite (B82951) solution for at least one hour.

-

Waste Disposal: All contaminated materials, including PPE, culture plates, and extraction waste, must be treated as hazardous waste and disposed of according to institutional and national regulations.

Part 1: Production of this compound

Fungal Strain and Culture Conditions

The production of this compound is achieved through the cultivation of a high-yielding strain of Stachybotrys chartarum, chemotype S.

-

Strain: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).

-

Growth Medium: Potato Dextrose Agar (PDA) is a commonly used and effective medium for promoting fungal growth and satratoxin production. The specific composition of the PDA can significantly influence toxin yields.

-

Incubation: Cultures are typically incubated in the dark at 25°C for 14-21 days. High humidity should be maintained to encourage growth and sporulation.

Note: Studies have shown a strong positive correlation between the degree of sporulation and the concentration of satratoxins produced. Therefore, culture conditions should be optimized to maximize spore formation.

Estimated Yield of this compound in Culture